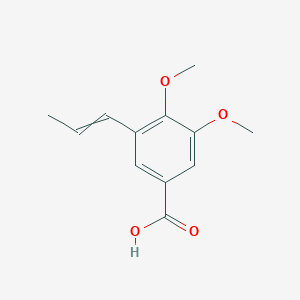
3,4-Dimethoxy-5-prop-1-enylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid: is an organic compound with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of two methoxy groups and a prop-1-en-1-yl group attached to a benzoic acid core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid typically involves the following steps:
Methoxylation: Introduction of methoxy groups to the benzene ring.
Alkylation: Addition of the prop-1-en-1-yl group.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. The reaction conditions include controlled temperature and pressure, along with the use of specific catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study its effects on various biological systems. It can be used as a model compound to understand the interactions between similar molecules and biological targets.
Medicine: In medicinal chemistry, 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of various chemical products. It is also used in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets. The methoxy and prop-1-en-1-yl groups play a crucial role in its binding affinity and activity. The pathways involved in its mechanism of action include enzymatic reactions and receptor binding, which can lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxybenzoic acid: Lacks the prop-1-en-1-yl group.
5-(Prop-1-en-1-yl)benzoic acid: Lacks the methoxy groups.
4-Methoxybenzoic acid: Contains only one methoxy group.
Uniqueness: The presence of both methoxy groups and the prop-1-en-1-yl group in 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid makes it unique. This combination of functional groups contributes to its distinct chemical and biological properties, setting it apart from similar compounds .
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
3,4-dimethoxy-5-prop-1-enylbenzoic acid |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h4-7H,1-3H3,(H,13,14) |
InChI-Schlüssel |
QJMYJBBBKJWVDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1=C(C(=CC(=C1)C(=O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B11723764.png)


![tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B11723779.png)
![6-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11723781.png)

![(E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11723789.png)
![(1R,2R)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B11723790.png)

![Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B11723821.png)




